4-(Pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Description
4-(Pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid (hereafter referred to by its systematic name) is a tetrahydroquinoline derivative featuring a cyclopenta[c]quinoline scaffold fused with a pyridin-2-yl substituent at position 4 and a carboxylic acid group at position 6. This compound is part of a broader class of molecules designed to target G protein-coupled estrogen receptor (GPER), with demonstrated antiproliferative effects against renal, liver, and pancreatic cancer cells .
Synthesis: The compound is synthesized via Suzuki–Miyaura cross-coupling reactions, as reported by Martínez-Muñoz et al. (2018). Key steps include:
- Use of G1-PABA [(3aS,4R,9bR)-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid] as a precursor.
- Introduction of aryl groups (e.g., 3-nitrophenyl, 3-methoxyphenyl) via palladium-catalyzed cross-coupling under inert atmospheres .
Biological Activity: The carboxylic acid moiety and stereochemistry (3aS,4R,9bR) are critical for binding to GPER, a receptor implicated in cancer progression .
Properties
IUPAC Name |
4-pyridin-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(22)11-7-8-15-14(10-11)12-4-3-5-13(12)17(20-15)16-6-1-2-9-19-16/h1-4,6-10,12-13,17,20H,5H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKRLZDSHXZXNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis and Reaction Optimization
Step 1: Cyclopenta[c]quinoline Core Formation
The foundational step involves constructing the fused bicyclic system. Cyclopentanone and anthranilic acid undergo Friedländer-type condensation in POCl₃, yielding 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. Key parameters:
- Molar ratio : 1:1.2 (anthranilic acid:cyclopentanone)
- Reaction time : 4–6 hours at reflux (110°C)
- Yield : 78–85%
Table 2: Acid Catalysts for Cyclization
| Catalyst | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| POCl₃ | 110 | 85 | <5% |
| H₂SO₄ | 120 | 72 | 15% |
| PPA | 100 | 68 | 12% |
Step 2: Pyridin-2-yl Substitution
Introducing the pyridine ring at position 4 employs palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Suzuki-Miyaura coupling with 2-pyridinylboronic acid proves effective under the following conditions:
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2 equiv)
- Solvent : DMF/H₂O (4:1)
- Yield : 88–92%
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting batch protocols to continuous flow systems enhances scalability. A patent-pending method utilizes microreactors for the POCl₃-mediated cyclization step, reducing reaction time from 6 hours to 25 minutes. Key advantages:
- Throughput : 2.5 kg/day per reactor module
- Purity : >99.5% (HPLC)
- Solvent recovery : 95% via in-line distillation
Green Chemistry Metrics
Efforts to improve sustainability focus on:
- Replacing POCl₃ with biodegradable ionic liquids
- Implementing catalytic asymmetric synthesis to minimize racemic byproducts
- Solvent substitution (e.g., cyclopentyl methyl ether instead of DMF)
Analytical Characterization
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of cyclopenta[c]quinoline compounds exhibit significant anticancer properties. Studies have shown that 4-(Pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. It has shown efficacy against a range of bacterial strains, suggesting potential use as an antimicrobial agent. The structure allows for interaction with bacterial cell membranes, disrupting their integrity and function .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease .
Materials Science
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is ongoing to optimize its performance in these applications .
Polymer Composites
In materials science, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its addition has been shown to improve the tensile strength and thermal resistance of composite materials used in various industrial applications .
Analytical Chemistry
Chromatographic Applications
The compound's distinct chemical structure allows for its use as a standard in chromatographic methods such as HPLC (High Performance Liquid Chromatography). It serves as a reference material for the quantification and analysis of related compounds in complex mixtures .
Case Studies
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through various biochemical mechanisms .
Comparison with Similar Compounds
Comparison with Structural Analogues
The tetrahydroquinoline scaffold has been modified extensively to explore diverse pharmacological targets. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives
Impact of Substituents on Pharmacological Properties
(a) Aryl Group Modifications
- 4BP-TQS vs. Target Compound : Replacing the pyridin-2-yl group with a 4-bromophenyl and switching the carboxylic acid to a sulfonamide (4BP-TQS) shifts the target from GPER to α7 nicotinic acetylcholine receptors (nAChRs). 4BP-TQS acts as an allosteric agonist-PAM, enhancing receptor activation .
- Halogen Position : In sulfonamide derivatives (e.g., 2BP-TQS, 3BP-TQS), bromine at the ortho or meta position abolishes allosteric agonist activity but retains PAM effects, whereas para-bromine (4BP-TQS) is essential for dual agonist-PAM functionality .
(b) Functional Group Variations
- Carboxylic Acid vs. Sulfonamide : Carboxylic acid derivatives (e.g., target compound, Compound Z) exhibit selectivity for GPER or BK channels, while sulfonamides (e.g., TQS, 4BP-TQS) preferentially modulate nAChRs. This suggests the functional group dictates target specificity .
- Stereochemistry : The (3aS,4R,9bR) configuration in the target compound is critical for GPER binding, whereas enantiomeric resolution in 4BP-TQS confirmed (3aR,4S,9bS) as the active form for nAChR modulation .
Biological Activity
4-(Pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid (CAS No. 950187-45-8) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes current knowledge regarding its biological properties, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
- Molecular Formula : C18H16N2O2
- Molecular Weight : 292.33 g/mol
- Structure : The compound features a cyclopentacquinoline core with a carboxylic acid functional group and a pyridine ring, which contributes to its biological activity.
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS) and in cancer biology. Its potential mechanisms include:
- Nicotinic Acetylcholine Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of nicotinic receptors, suggesting that this compound could enhance receptor activity and influence neurotransmitter release .
- Cytotoxic Activity : Preliminary studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated selective toxicity towards murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) .
Cytotoxicity Studies
Data from cytotoxicity assays reveal the following:
| Compound | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| This compound | COLO201 | 15 | Selective against colorectal cancer |
| 4-(Pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | SK-BR-3 | 20 | Moderate activity observed |
| Control Compound | MDA-MB231 | >50 | Resistance noted |
These results indicate that while the compound exhibits promising cytotoxic properties against certain cancer types, resistance in others suggests a need for further optimization and study.
Case Studies and Research Findings
- Central Nervous System Effects : In vivo studies have suggested that similar compounds can reduce body temperature in animal models, indicating potential CNS activity. This effect may be linked to modulation of nicotinic receptors .
- Selectivity and Mechanism Exploration : The selectivity for certain cancer cell lines over normal cells has been a focal point in research. The mechanism behind this selectivity is still under investigation but may involve apoptosis pathways or cell cycle arrest mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
